molecular formula C11H20N2O4 B1270001 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid CAS No. 252720-31-3

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

Cat. No. B1270001
M. Wt: 244.29 g/mol
InChI Key: RAENIWWUAIMXSI-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is a chemical compound that has gained attention in synthetic chemistry for its utility in the preparation of various pharmaceutical and biologically active molecules. Its structure incorporates a piperidine backbone substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality, making it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The asymmetric synthesis of derivatives similar to 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid has been reported, starting from basic amino acids such as L-aspartic acid, utilizing techniques such as tribenzylation, alkylation, and reductive amination to achieve the desired stereoisomer with good enantiomeric purity (Xue et al., 2002). Additionally, the synthesis of nitrogenous compounds containing related structures has been confirmed through various spectroscopic methods, demonstrating the flexibility of synthetic strategies available for such molecules (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystal structure analysis and DFT studies, providing insights into the conformational preferences and electronic structure of these molecules. Such analyses help in understanding the molecular basis of the reactivity and interactions of these compounds (Ban et al., 2023).

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

  • Methods of Application or Experimental Procedures : The compound, being a tert-butyloxycarbonyl-protected amino acid, is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

  • Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

  • Pharmaceutical Synthesis

    • Specific Scientific Field : Pharmaceutical Chemistry .
    • Summary of the Application : This compound is an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
    • Methods of Application or Experimental Procedures : It is used for the synthesis of diphenyl purine derivatives as peripherally selective cannabinoid receptor 1 Antagonists .
    • Results or Outcomes : The resulting compounds are used as inhibitors and therapeutic agents .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Specific Scientific Field : Food and Drug Chemistry .
    • Summary of the Application : This compound is used in the production of food, drugs, pesticides, or biocidal products .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific product being produced .
    • Results or Outcomes : The outcomes would also depend on the specific product being produced .
  • Amino Acid Ionic Liquids

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
    • Methods of Application or Experimental Procedures : The compound is used as a starting material in the preparation of Boc-AAILs .
    • Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
  • GABAA Receptor Partial Agonist

    • Specific Scientific Field : Biochemistry .
    • Summary of the Application : Isonipecotic acid, which is also known as “4-piperidinecarboxylic acid”, is a heterocyclic compound that acts as a GABAA receptor partial agonist .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific product being produced .
    • Results or Outcomes : The outcomes would also depend on the specific product being produced .

Safety And Hazards

“4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” are likely to involve its continued use as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. As research in this area continues, new applications and synthesis methods for this compound may be discovered .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAENIWWUAIMXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361476
Record name 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

CAS RN

252720-31-3
Record name 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid
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